molecular formula C10H7Cl2N5O3 B5771848 N-(3,4-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-(3,4-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B5771848
M. Wt: 316.10 g/mol
InChI Key: GAOMSPNPNHCTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide, commonly known as DCTA, is a chemical compound that has gained significant attention in the field of scientific research. DCTA is a derivative of 1,2,4-triazole and has been extensively studied for its potential application in various areas of research.

Mechanism of Action

The mechanism of action of DCTA is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. DCTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCTA has been shown to have a range of biochemical and physiological effects. Studies have shown that DCTA can induce oxidative stress in cancer cells, which leads to DNA damage and ultimately cell death. DCTA has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DCTA in lab experiments is its potent anti-cancer activity. DCTA has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using DCTA in lab experiments is its potential toxicity. Studies have shown that DCTA can be toxic to normal cells at high concentrations, which could limit its potential use in clinical settings.

Future Directions

There are several future directions for research on DCTA. One area of research is to further investigate the mechanism of action of DCTA and to identify the specific enzymes that it targets. Another area of research is to explore the potential use of DCTA in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity of DCTA in animal models, which could pave the way for clinical trials in humans.
In conclusion, DCTA is a chemical compound that has shown promise in the field of scientific research, particularly in the area of cancer research. While there are still many questions to be answered about its mechanism of action and potential toxicity, DCTA represents a promising candidate for further research and development.

Synthesis Methods

The synthesis of DCTA involves the reaction of 3,4-dichloroaniline with 3-nitro-1H-1,2,4-triazole in the presence of acetic anhydride and acetic acid. The reaction is carried out under reflux conditions and the product is obtained after purification by recrystallization.

Scientific Research Applications

DCTA has been extensively studied for its potential application in various areas of scientific research. One of the major areas of research where DCTA has shown promise is in the field of cancer research. Studies have shown that DCTA exhibits potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N5O3/c11-7-2-1-6(3-8(7)12)14-9(18)4-16-5-13-10(15-16)17(19)20/h1-3,5H,4H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOMSPNPNHCTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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